molecular formula C6H4N2O4 B093053 Pyrazine-2,5-dicarboxylic acid CAS No. 122-05-4

Pyrazine-2,5-dicarboxylic acid

Cat. No.: B093053
CAS No.: 122-05-4
M. Wt: 168.11 g/mol
InChI Key: GMIOYJQLNFNGPR-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarboxylic acid, also known as 2,5-pyrazinedicarboxylic acid, is an organic compound with the molecular formula C6H4N2O4. It is a white crystalline solid that is slightly soluble in water and organic solvents. This compound is an important intermediate in organic synthesis and has various applications in pharmaceuticals, dyes, coatings, and rubber industries .

Mechanism of Action

Target of Action

Pyrazine-2,5-dicarboxylic acid primarily targets alkaline-earth-metal based coordination polymers . These targets play a crucial role in the formation of various structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions .

Mode of Action

The compound interacts with its targets by acting as a ligand under hydrothermal conditions . This interaction leads to the formation of a new 1D inorganic building unit composed of μ-OH bridged {Zr6O4(OH4)} clusters which are arranged in a hexagonal array and connected by the this compound ions .

Biochemical Pathways

The interaction of this compound with its targets affects the biochemical pathways involved in the formation of coordination polymers . The resulting downstream effects include the formation of porous three-dimensional compounds that feature one-dimensional hydrophilic channels filled with water molecules .

Pharmacokinetics

It is known to be slightly soluble in water , which may impact its bioavailability

Result of Action

The action of this compound results in the formation of coordination polymers with various structural topologies . These structures have potential applications in areas such as water adsorption and proton conductivity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to decompose under acidic conditions . Additionally, its synthesis is typically carried out under hydrothermal conditions , suggesting that temperature and pressure may also play a role in its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing pyrazine-2,5-dicarboxylic acid involves the oxidation of 2,5-dicyanopyrazine. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the oxidation of 2,5-dimethylpyrazine using selenium dioxide and silver nitrate, resulting in high yields of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high purity and yield. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize the conversion rate and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Pyrazine-2,5-dicarboxylic acid is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly valuable in the synthesis of coordination polymers and MOFs. Its specific positioning of carboxyl groups also allows for unique reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

pyrazine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOYJQLNFNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292178
Record name Pyrazine-2,5-dicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-05-4, 205692-63-3
Record name 2,5-Pyrazinedicarboxylic acid
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Record name 2,5-Pyrazinedicarboxylic acid
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Record name Pyrazine-2,5-dicarboxylic acid
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Record name Pyridine-2,5-dicarboxylic acid dihydrate
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Record name Pyrazine-2,5-dicarboxylic acid
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Synthesis routes and methods

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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